molecular formula C21H18ClFN4OS B2742225 6-[(4-chlorophenyl)methyl]-2-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 894922-58-8

6-[(4-chlorophenyl)methyl]-2-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B2742225
CAS No.: 894922-58-8
M. Wt: 428.91
InChI Key: FWEKVLBWDYYJEG-UHFFFAOYSA-N
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Description

6-[(4-chlorophenyl)methyl]-2-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one is a complex organic compound that belongs to the class of pyrazolo[4,3-d]pyrimidines

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may have potential as a bioactive molecule, with applications in the study of enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It may find use in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.

Preparation Methods

The synthesis of 6-[(4-chlorophenyl)methyl]-2-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the pyrazolo[4,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific reaction conditions.

    Introduction of the chlorobenzyl group: This is achieved through a substitution reaction using 4-chlorobenzyl chloride as the reagent.

    Introduction of the fluorobenzyl group: This step involves the use of 3-fluorobenzyl chloride in a similar substitution reaction.

    Final assembly: The final step involves the coupling of the intermediate products to form the desired compound.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

6-[(4-chlorophenyl)methyl]-2-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 6-[(4-chlorophenyl)methyl]-2-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

6-[(4-chlorophenyl)methyl]-2-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one can be compared with other similar compounds, such as:

    6-(4-chlorobenzyl)-2-ethyl-5-((3-chlorobenzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one: This compound has a similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.

    6-(4-fluorobenzyl)-2-ethyl-5-((3-fluorobenzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one: This compound has fluorobenzyl groups at both positions, which may affect its chemical properties and reactivity.

Properties

IUPAC Name

6-[(4-chlorophenyl)methyl]-2-ethyl-5-[(3-fluorophenyl)methylsulfanyl]pyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN4OS/c1-2-26-12-18-19(25-26)20(28)27(11-14-6-8-16(22)9-7-14)21(24-18)29-13-15-4-3-5-17(23)10-15/h3-10,12H,2,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEKVLBWDYYJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)F)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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